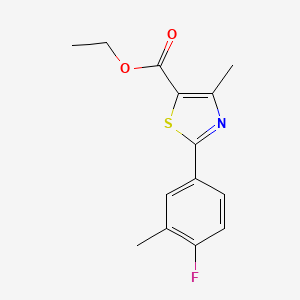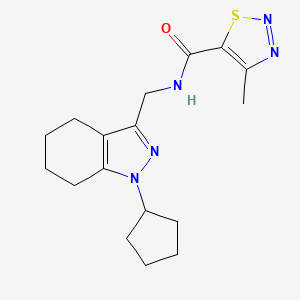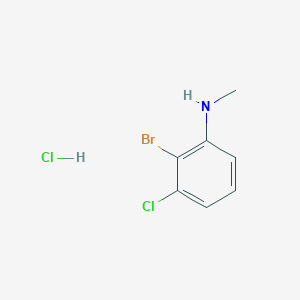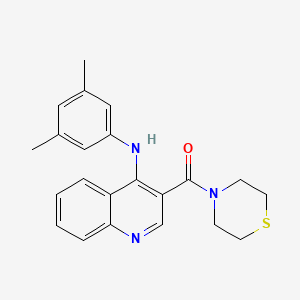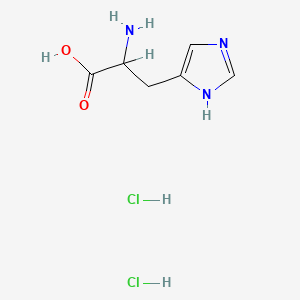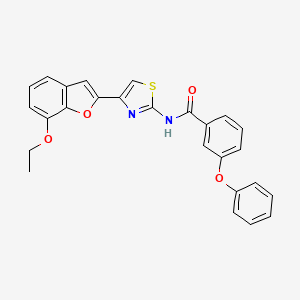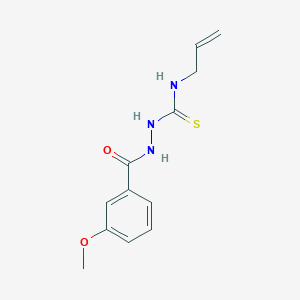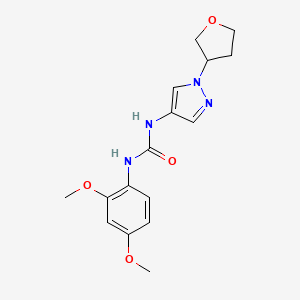
1-(2,4-dimethoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-dimethoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as THP-DMPU and has been synthesized using various methods.
Scientific Research Applications
Crystal Structure Analysis
- The compound's crystal structure plays a crucial role in its scientific applications, particularly in the field of crystallography. For instance, a study on a related sulfonylurea herbicide explored the compound's crystal structure, emphasizing the importance of dihedral angles and hydrogen bonding in forming a three-dimensional architecture (Jeon, Kim, Kwon, & Kim, 2015).
Synthesis and Reactivity
- The reactivity and synthesis pathways of compounds structurally similar to 1-(2,4-dimethoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea are of significant interest. For example, the reaction of N-(benzyloxy)urea with various reagents, as explored in a study, highlights the diversity and complexity of reactions involving urea derivatives (Ohkanda, Tokumitsu, Mitsuhashi, & Katoh, 1993).
Cycloaddition Reactions
- Cycloaddition reactions involving dimethoxy-dihydrofurans are crucial for understanding the chemical behavior of the compound. A study demonstrated the participation of 2,5-dimethoxy-2,5-dihydrofurans in 1,3-dipolar cycloaddition, forming derivatives of interest (Novitskii, Sadovaya, & Trutneva, 1971).
Hydrogel Formation
- The ability to form hydrogels is a significant application of similar urea compounds. A study on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forming hydrogels demonstrates the importance of these compounds in creating materials with specific physical properties (Lloyd & Steed, 2011).
Multicomponent Synthesis
- The compound is potentially useful in multicomponent synthesis, as illustrated by a study on the one-pot synthesis of pyrano[2,3-c]pyrazole derivatives using a urea catalyst. This highlights its role in facilitating complex chemical reactions (Li, Ruzi, Ablajan, & Ghalipt, 2017).
NMR and X-ray Structural Studies
- NMR and X-ray structural studies on compounds like 1-arylurazole tetrazane dimers, which are structurally related, provide insights into the electronic and molecular structure, crucial for understanding the compound's applications in various fields (Martin & Breton, 2017).
Catalytic Applications
- Urea derivatives are used as catalysts in chemical synthesis, as shown in the one-pot synthesis of diverse pyrano[2,3-c]pyrazole derivatives. This exemplifies the catalytic potential of such compounds in facilitating chemical reactions (Li et al., 2017).
Potential Biological Activities
- The study of biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties, is crucial. For instance, a novel series of pyrazole chalcones, structurally related to the compound , showed significant biological activities, underscoring the potential medical applications (Bandgar et al., 2009).
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-22-13-3-4-14(15(7-13)23-2)19-16(21)18-11-8-17-20(9-11)12-5-6-24-10-12/h3-4,7-9,12H,5-6,10H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNFVLZPLDWJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CN(N=C2)C3CCOC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

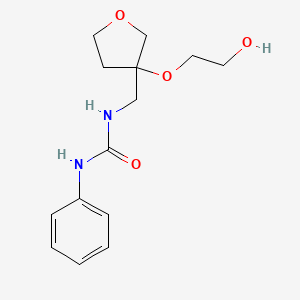
![1-((1H-imidazol-4-yl)sulfonyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-diazepane](/img/structure/B2663286.png)
![2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride](/img/structure/B2663289.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2663291.png)
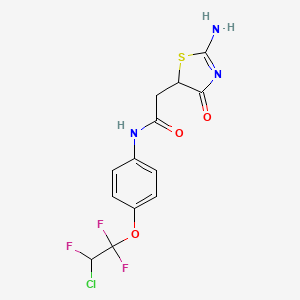
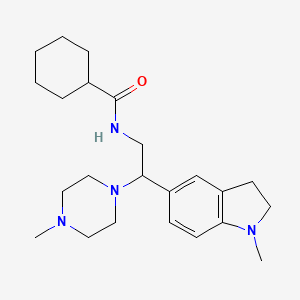
![N-(2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2663296.png)
